Phenoxazin-5-ium, 3,7-bis(diethylamino)-, methanesulfonate
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Overview
Description
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, methanesulfonate is a chemical compound with the molecular formula C20H26N3O.CH3O3S. It is known for its vibrant color and is often used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxazin-5-ium, 3,7-bis(diethylamino)-, methanesulfonate typically involves the reaction of phenoxazine derivatives with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The methanesulfonate salt is then formed by reacting the resulting compound with methanesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.
Reduction: It can also be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenoxazine derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a dye and a reagent in various chemical reactions and processes.
Biology: The compound is employed in biological staining and as a fluorescent marker in microscopy.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenoxazin-5-ium, 3,7-bis(diethylamino)-, methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or nucleic acids, leading to changes in their structure and function. This interaction can result in various biological effects, such as fluorescence or changes in cellular activity .
Comparison with Similar Compounds
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, methanesulfonate is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
- Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride
- Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate
- Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate
These compounds share similar core structures but differ in their counterions, which can affect their solubility, reactivity, and applications .
Properties
CAS No. |
74578-09-9 |
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Molecular Formula |
C21H29N3O4S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;methanesulfonate |
InChI |
InChI=1S/C20H26N3O.CH4O3S/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;1-5(2,3)4/h9-14H,5-8H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
STPHHDKVNMRQMT-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.CS(=O)(=O)[O-] |
Related CAS |
47367-75-9 (Parent) |
Origin of Product |
United States |
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